5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one hydrochloride
Description
5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one hydrochloride is a substituted oxazolidinone derivative characterized by a 2-methylpropyl (isobutyl) group at position 3 of the oxazolidinone ring and an aminomethyl group at position 5, with a hydrochloride counterion. This compound belongs to a class of nitrogen- and oxygen-containing heterocycles, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, muscle relaxant, and central nervous system (CNS) modulatory effects.
Properties
IUPAC Name |
5-(aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-6(2)4-10-5-7(3-9)12-8(10)11;/h6-7H,3-5,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGMBLMJAABLMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(OC1=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one hydrochloride typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Substitution with the 2-Methylpropyl Group: The 2-methylpropyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the oxazolidinone ring to its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Imines, oximes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the oxazolidinone ring may participate in covalent bonding or steric interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent at position 3 of the oxazolidinone ring critically influences molecular weight, solubility, and lipophilicity. Below is a comparative analysis of key analogs:
*Calculated based on analogous structures.
†(4S,5R)-4-(2-methylpropyl)-3-[3-(perhydroazepin-1-yl)propyl]-5-phenyl-1,3-oxazolidin-2-one.
Key Observations:
Pharmacological Activity
- Muscle Relaxant Effects: highlights that oxazolidinones with bulky substituents, such as MLV-6976, exhibit potent dose-dependent muscle relaxant activity. The isobutyl group in the target compound may confer similar efficacy, though direct evidence is lacking.
- Antimicrobial Potential: Analogs like furaltadone hydrochloride () demonstrate antimicrobial properties, suggesting that substitution patterns influence target specificity.
Biological Activity
5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one hydrochloride is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHClNO
- Molecular Weight : 152.58 g/mol
Oxazolidinones primarily exert their biological effects through the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of functional ribosomes. This mechanism is crucial for their antibacterial properties, particularly against Gram-positive bacteria.
Antimicrobial Activity
Research indicates that oxazolidinones, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can effectively inhibit the growth of various pathogenic bacteria. For instance:
- In vitro studies demonstrated that derivatives of oxazolidinones have potent activity against Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .
Anticancer Potential
Recent studies have explored the anticancer properties of oxazolidinones. The compound has been evaluated in various cancer cell lines, revealing promising results.
Case Studies and Research Findings
-
Cytotoxicity Assays :
- In a study involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, several oxazolidinone derivatives exhibited significant cytotoxic effects. One derivative showed IC values of 17.66 µM for MCF-7 and 31.10 µM for HeLa cells .
- The mechanism involved G1 phase cell cycle arrest and apoptosis induction via caspase activation .
- Mitochondrial Function :
Comparative Table of Biological Activities
| Activity Type | Compound | Target Cells | IC Values (µM) | Mechanism |
|---|---|---|---|---|
| Antibacterial | This compound | Staphylococcus aureus | Low µg/mL | Inhibition of protein synthesis |
| Anticancer | Oxazolidinone Derivative | MCF-7 | 17.66 | G1 phase arrest, apoptosis |
| HeLa | 31.10 | ROS production |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
